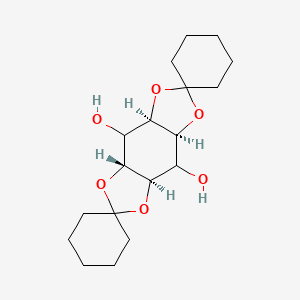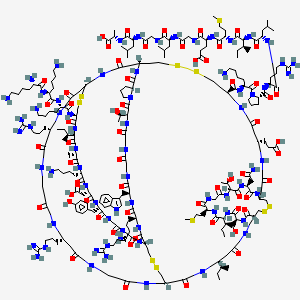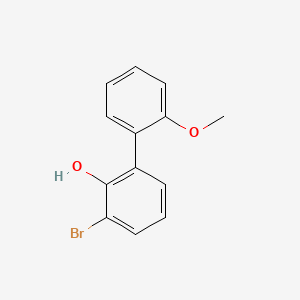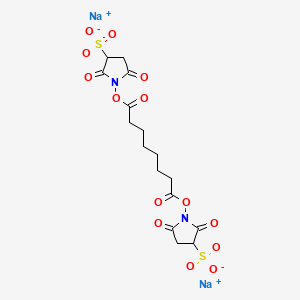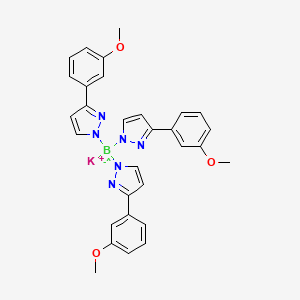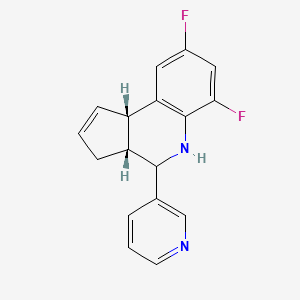
Golgicide A
Übersicht
Beschreibung
This compound plays a crucial role in regulating secretory traffic and membrane transport within the Golgi apparatus of eukaryotic cells . It has been extensively studied for its ability to inhibit the function of Golgi BFA resistance factor 1, leading to the disassembly of the Golgi and trans-Golgi network .
Wissenschaftliche Forschungsanwendungen
Golgicide A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Funktion des Golgi-BFA-Resistenzfaktors 1 und seine Rolle im vesikulären Transport zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Funktion des Golgi-BFA-Resistenzfaktors 1 hemmt, einem Guaninnukleotid-Austauschfaktor, der den ADP-Ribosylierungsfaktor 1 aktiviert. Diese Hemmung führt zur raschen Dissoziation des Mantelprotein-Komplex-I-Vesikel-Mantels von Golgi-Membranen und zur anschließenden Demontage des Golgi- und Trans-Golgi-Netzwerks . Zu den beteiligten molekularen Zielen und Wegen gehören der ADP-Ribosylierungsfaktor-1-Zyklus und die Rekrutierung von Adapter- und Vesikel-Mantelproteinen .
Wirkmechanismus
Target of Action
Golgicide A is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . GBF1 (Golgi BFA resistance factor 1) is a guanine nucleotide exchange factor (ArfGEF) that activates ADP ribosylation factor 1 (Arf1), a small guanosine triphosphatase (GTPase) that plays a critical role in regulating secretory traffic and membrane transport within the Golgi of eukaryotic cells .
Mode of Action
This compound inhibits the function of GBF1, which results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . This inhibition of GBF1 function is highly specific and reversible .
Biochemical Pathways
The inhibition of GBF1 by this compound affects the Arf1 activity cycle. Arf1, when activated by GBF1, recruits adaptor and vesicle coat proteins to initiate the formation and release of transport vesicles . More specifically, Arf1 recruits the heptameric coatomer complex at the cis-Golgi face, resulting in assembly of COPI coated vesicles . Therefore, the inhibition of GBF1 by this compound disrupts this process, affecting both anterograde and retrograde traffic within the Golgi .
Pharmacokinetics
It is known that this compound is a potent inhibitor that decreases arf1 activation in vivo .
Result of Action
The inhibition of GBF1 by this compound results in the arrest of secretion of soluble and membrane-associated proteins at the endoplasmic reticulum-Golgi intermediate compartment . Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition . Internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-golgi network .
Action Environment
It is known that this compound is a potent, highly specific, and reversible inhibitor, suggesting that its action may be robust to a variety of cellular environments .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Golgicide A interacts with the ADP ribosylation factor 1 (Arf1), a member of the Ras superfamily of small guanosine triphosphatases (GTPases) that mediate vesicular transport in the secretory and endocytic pathways . Arf1 is activated by guanine nucleotide exchange factors (ArfGEFs), which confer spatial and temporal specificity to vesicular transport . This compound inhibits the cis-Golgi ArfGEF GBF1, resulting in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the secretion of soluble and membrane-associated proteins is arrested at the endoplasmic reticulum–Golgi intermediate compartment, whereas endocytosis and recycling of transferrin are unaffected by GBF1 inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the function of GBF1, leading to the rapid dissociation of COPI vesicle coat from Golgi membranes .
Metabolic Pathways
This compound is involved in the metabolic pathways that include any enzymes or cofactors that it interacts with
Transport and Distribution
This compound is transported and distributed within cells and tissues
Vorbereitungsmethoden
The synthesis of Golgicide A involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a quinoline core structure . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Golgicide A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Golgicide A ist einzigartig in seiner hohen Spezifität und Reversibilität als Inhibitor des Golgi-BFA-Resistenzfaktors 1. Ähnliche Verbindungen umfassen:
Diese Verbindungen unterstreichen die Einzigartigkeit von this compound in seiner spezifischen Zielsetzung des Golgi-BFA-Resistenzfaktors 1 und seinen reversiblen Hemmeigenschaften.
Eigenschaften
IUPAC Name |
(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZHEQOUHLZCOX-FTLRAWMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893485 | |
| Record name | Golgicide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139889-93-2 | |
| Record name | Golgicide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
